N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine

Sigma receptor pharmacology Neuroprotection Medicinal chemistry

N-Benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine is a fully synthetic tertiary amine belonging to the 4-aminopiperidine class, with the molecular formula C27H32N2O and a molecular weight of 400.6 g/mol. Its structure integrates three distinct pharmacophoric modules: an N-benzyl-N-ethyl-4-aminopiperidine core, a 3-phenoxybenzyl substituent at the piperidine N1 position, and a central piperidine ring that enforces a defined spatial relationship between these groups.

Molecular Formula C27H32N2O
Molecular Weight 400.6 g/mol
Cat. No. B10885278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine
Molecular FormulaC27H32N2O
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C27H32N2O/c1-2-29(22-23-10-5-3-6-11-23)25-16-18-28(19-17-25)21-24-12-9-15-27(20-24)30-26-13-7-4-8-14-26/h3-15,20,25H,2,16-19,21-22H2,1H3
InChIKeyCJUJYPJWYXLDCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine – Structural Identity, Physicochemical Profile, and Procurement Context


N-Benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine is a fully synthetic tertiary amine belonging to the 4-aminopiperidine class, with the molecular formula C27H32N2O and a molecular weight of 400.6 g/mol. Its structure integrates three distinct pharmacophoric modules: an N-benzyl-N-ethyl-4-aminopiperidine core, a 3-phenoxybenzyl substituent at the piperidine N1 position, and a central piperidine ring that enforces a defined spatial relationship between these groups. This compound is not an approved pharmaceutical agent; it is exclusively supplied as a research-grade screening compound or synthetic intermediate for preclinical investigation . Its structural architecture places it at the intersection of phenoxyalkylpiperidine sigma receptor ligands [1] and N-benzylpiperidine-based CNS-targeted scaffolds [2], making it a candidate for probe development in neuropharmacology and anti-infective research programs.

1
Research-grade screening compoundSupplied for preclinical investigation; not an approved pharmaceutical agent.
2
Dual pharmacophore scaffoldCombines phenoxybenzyl and N-benzyl-N-ethylamine modules for sigma receptor and GPCR probe development.
3
Identity verification advisedRequest LC-MS confirmation (expected [M+H]+ at m/z 401.3) prior to screening to verify structural integrity.

Why N-Benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine Cannot Be Replaced by Simpler 4-Aminopiperidine or Phenoxybenzylpiperidine Analogs


The target compound occupies a unique chemical space that is not replicated by any single commercially available analog. The N-benzyl-N-ethyl-4-aminopiperidine substructure (as in CAS 76167-64-1) lacks the 3-phenoxybenzyl N1-substituent that is essential for engaging sigma-1 receptors (S1R) and chemokine receptors such as CCR8 [1][2]. Conversely, 1-(3-phenoxybenzyl)piperidine (CAS 1135032-28-8) lacks the exocyclic N-benzyl-N-ethylamino group at the 4-position, which serves as the primary basic nitrogen pharmacophore required for ionic interactions with aspartate residues in aminergic GPCR binding pockets [3]. The simultaneous presence of both modules in a single molecule—with the piperidine ring controlling their relative geometry—generates a polypharmacological profile that cannot be achieved by mixing or substituting individual fragments. Procurement of either fragment alone will not recapitulate the binding signature, off-rate kinetics, or intracellular trafficking effects observed with the intact dual-substituted scaffold.

Core fragment
Target compound carries both 3-phenoxybenzyl N1 and C4 N-benzyl-N-ethylamino groups. CAS 76167-64-1 lacks the phenoxybenzyl moiety required for sigma-1/CCR8 engagement, and CAS 1135032-28-8 lacks the exocyclic amine pharmacophore. Neither fragment recapitulates the dual-site binding profile.
C4 analog
MtTMPK-IN-4 shares the 3-phenoxybenzyl-piperidine core but replaces the basic N-benzyl-N-ethylamino group with a pyrimidinedione, abolishing sigma receptor binding. Target compound is not predicted to inhibit MtTMPK; the C4 substituent determines target engagement path.
Physicochemical gap
A predicted ΔlogP of ~2.5–3.0 versus des-phenoxybenzyl analogs translates to markedly different membrane partitioning and CNS distribution, precluding use as a matched PK control without independent validation.

Quantitative Differentiation Guide – N-Benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine vs. Closest Structural Analogs


Structural Uniqueness: Simultaneous N1-(3-Phenoxybenzyl) and C4-(N-Benzyl-N-Ethylamino) Substitution on the Piperidine Ring

The target compound is the only commercially listed 4-aminopiperidine derivative that simultaneously bears a 3-phenoxybenzyl group at N1 and an N-benzyl-N-ethylamino group at C4. In contrast, 4-benzyl-1-(2-phenoxyethyl)piperidine (6b, S1R Ki = 0.93 nM) [1] and 4-benzyl-1-(3-phenoxypropyl)piperidine (8b, S1R Ki = 1.1 nM) [1] carry a benzyl substituent at C4 rather than an exocyclic amino group, while MtTMPK-IN-4 (IC50 = 6.1 μM against MtTMPK) replaces the N-benzyl-N-ethylamino motif with a pyrimidinedione, eliminating the basic nitrogen required for aminergic receptor engagement. The target compound's tertiary amine at C4 provides a protonatable center (predicted pKa ~8.5) that is absent in both comparator classes, fundamentally altering its ionization state at physiological pH and its capacity to form salt bridges with aspartate residues in GPCR orthosteric sites [2].

Structural uniqueness
Class-level inference
Target compound is the only listed 4-aminopiperidine with simultaneous N1-(3-phenoxybenzyl) and C4-(N-benzyl-N-ethylamino) substitution. Comparators: 6b (benzyl at C4, no exocyclic N); MtTMPK-IN-4 (pyrimidinedione at C4, non-basic).
Basic amine presence determines sigma-1 pharmacophore eligibility.
Estimated ΔpKa > 4 vs. non-basic analogs; protonatable at physiological pH.
Sigma receptor pharmacology Neuroprotection Medicinal chemistry

Lipophilicity-Driven Membrane Permeability Differentiation: Calculated logP Comparison with N-Benzyl-N-ethylpiperidin-4-amine

The target compound (C27H32N2O, MW 400.6) has a predicted logP of approximately 5.2–5.8 (ALOGPS/ChemAxon consensus), which is 2.5–3.0 log units higher than the core fragment N-benzyl-N-ethylpiperidin-4-amine (C14H22N2, MW 218.34, predicted logP ~2.7) . This difference is driven by the addition of the 3-phenoxybenzyl moiety (contributing ~2 aromatic rings and an ether oxygen). In the context of CNS drug discovery, compounds with logP in the 3–5 range generally exhibit optimal passive BBB permeation, while logP > 5 is associated with increased tissue retention and phospholipidosis risk [1]. The target compound's elevated logP relative to its des-phenoxybenzyl analog (ΔlogP ≈ 2.5–3.0) predicts significantly different pharmacokinetic partitioning, which may be advantageous for intracellular target engagement (e.g., S1R located at the mitochondria-associated ER membrane) but requires careful assessment of solubility-limited absorption [2].

Lipophilicity shift
Cross-study comparable
Predicted logP ≈ 5.2–5.8 vs. ~2.7 for N-benzyl-N-ethylpiperidin-4-amine (Δ +2.5 to +3.0).
Profoundly different membrane partitioning and CNS distribution predicted.
In silico consensus; experimental logP not available.
ADME Blood-brain barrier penetration Physicochemical profiling

Inferred Sigma-1 Receptor Binding Potential: Class-Level Affinity Projection from Phenoxyalkylpiperidine SAR

While direct sigma receptor binding data for the target compound are not publicly available, class-level SAR from the phenoxyalkylpiperidine series provides a quantitative framework for affinity projection. In the 2023 study by Linciano et al., 4-benzyl-1-(2-phenoxyethyl)piperidine (6b) exhibited S1R Ki = 0.93 nM and 118-fold selectivity over S2R (S2R Ki = 110 nM) [1]. The target compound differs from 6b in two key respects: (a) it replaces the C4-benzyl group with an N-benzyl-N-ethylamino group, introducing a basic nitrogen that enhances ionic anchoring in the S1R binding pocket, and (b) it uses a 3-phenoxybenzyl N1-substituent rather than a 2-phenoxyethyl chain. Prior SAR work on spirocyclic sigma-1 ligands demonstrated that N-benzyl substitution on an exocyclic amine can yield Ki values of 24–43 nM, with the benzyl group serving as a critical hydrophobic pharmacophoric element [2]. The combination of the high-affinity phenoxyalkyl N1-pharmacophore (Ki ~1 nM class) with the N-benzylamine C4-pharmacophore (Ki ~24–43 nM class) in a single scaffold supports the inference of low nanomolar S1R affinity, though experimental confirmation is lacking [3].

Inferred S1R affinity
Class-level inference
No direct data; projection from two independent S1R pharmacophores: phenoxyalkyl class (Ki ~1 nM) and N-benzylamine class (Ki ~24–43 nM).
Supports screening prioritization; experimental confirmation lacking.
Synergy not quantified; orthogonal assays needed.
Sigma-1 receptor Structure-activity relationship Neuroprotection

Differentiation from MtTMPK Inhibitor Series: Functional Group at Piperidine C4 Determines Target Engagement Profile

The compound MtTMPK-IN-4 (IC50 = 6.1 μM against Mycobacterium tuberculosis thymidylate kinase) shares the identical 3-phenoxybenzyl-piperidine core with the target compound but carries a 5-methylpyrimidine-2,4-dione at the C4 position instead of N-benzyl-N-ethylamine . This single-point structural divergence produces a profound functional bifurcation: the pyrimidinedione in MtTMPK-IN-4 acts as a thymidine mimetic that occupies the nucleotide-binding pocket of MtTMPK, while the target compound's N-benzyl-N-ethylamino group would be sterically and electronically incompatible with this pocket. Comparative molecular docking of MtTMPK inhibitors reveals that the C4 substituent occupies a narrow, hydrogen-bond-rich cavity that accommodates planar heterocycles but excludes the bulky, conformationally flexible N-benzyl-N-ethyl motif [1]. Consequently, the target compound is not predicted to inhibit MtTMPK (estimated IC50 > 100 μM based on SAR from the pyrimidinedione series), and MtTMPK-IN-4 cannot serve as a sigma receptor screening tool due to the absence of a basic amine pharmacophore [2].

MtTMPK selectivity
Class-level inference
MtTMPK-IN-4 (pyrimidinedione at C4): IC50 = 6.1 μM. Target compound: predicted IC50 > 100 μM due to steric incompatibility of N-benzyl-N-ethyl group.
C4 substituent acts as a binary target-engagement switch; wrong analog yields false negatives.
Estimated > 16-fold loss in MtTMPK potency.
Antitubercular drug discovery Thymidylate kinase inhibition Target selectivity

Predicted CYP450 Metabolic Liability: N-Dealkylation Susceptibility Relative to 4-Benzyl-1-(2-phenoxyethyl)piperidine

The target compound contains two tertiary amine sites—the N-benzyl-N-ethylamino group (C4-exocyclic) and the piperidine N1-tertiary amine—that are each susceptible to CYP450-mediated N-dealkylation. In contrast, 4-benzyl-1-(2-phenoxyethyl)piperidine (6b) contains only a single tertiary amine (piperidine N1) and a metabolically more resistant C–C bond at C4 [1]. In vitro metabolic stability studies on structurally related N-benzylpiperidines demonstrate that N-debenzylation by CYP3A4 and CYP2D6 is a primary clearance pathway, with intrinsic clearance (CLint) values in human liver microsomes ranging from 45 to 120 μL/min/mg for N-benzyl-N-alkylpiperidines, compared to 15–35 μL/min/mg for C4-benzyl-substituted analogs that lack the exocyclic nitrogen [2]. The target compound is thus predicted to exhibit 2- to 4-fold higher hepatic intrinsic clearance than 6b, which may be advantageous for programs requiring shorter in vivo half-life (reduced accumulation risk) but disadvantageous for studies requiring sustained target engagement [3].

Metabolic liability
Class-level inference
Predicted hepatic CLint: target compound ≈ 45–120 μL/min/mg (dual N-dealkylation sites) vs. 6b ≈ 15–35 μL/min/mg (single amine).
Estimated 2- to 4-fold higher intrinsic clearance; relevant for in vivo study design.
Based on class-level human liver microsome data; experimental verification needed.
Drug metabolism CYP450 Metabolic stability

Purity and Batch-to-Batch Reproducibility Considerations for Screening Compound Procurement

As a custom-synthesis screening compound, the target compound is typically supplied at ≥95% purity (HPLC) by specialty chemical vendors, with the principal impurity expected to be the des-benzyl N-dealkylation product or residual synthetic intermediates . This purity specification is comparable to that of MtTMPK-IN-4 (>98% by HPLC) and research-grade 4-benzyl-1-(2-phenoxyethyl)piperidine (≥95%) . However, the target compound's dual tertiary amine structure introduces an additional quality-control consideration: both the N1-(3-phenoxybenzyl) and C4-(N-benzyl-N-ethyl) substituents are introduced via sequential alkylation steps, and incomplete alkylation at either position generates regioisomeric or under-alkylated impurities that may exhibit confounding biological activity (e.g., the mono-N-benzyl intermediate may retain partial sigma receptor affinity). Researchers are advised to request HPLC trace analysis at 254 nm with peak area integration and LC-MS confirmation of the [M+H]+ ion at m/z 401.3 to verify structural integrity before committing to large-scale screening .

Purity & QC
Data to verify
Typical supply: ≥95% (HPLC). Principal impurities: des-benzyl or mono-alkylated intermediates. [M+H]+ expected at m/z 401.3.
Dual alkylation route creates regioisomeric impurity risk.
No public QC data; request HPLC trace and LC-MS confirmation.
Quality control HPLC purity Procurement standardization

Recommended Research and Industrial Application Scenarios for N-Benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine


Sigma-1 Receptor (S1R) Focused Screening Library Design for Neurodegenerative Disease Programs

Based on the convergence of two independently validated S1R pharmacophores—the phenoxyalkyl N1-substituent (S1R Ki ~1 nM class) and the N-benzylamine C4-substituent (Ki ~24–43 nM class)—this compound is best deployed as a privileged scaffold entry in S1R-targeted screening libraries for Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) programs [1][2]. The compound fills a structural gap between the 4-benzyl-1-(2-phenoxyethyl)piperidine series (high S1R affinity, no exocyclic amine) and the N-benzylpiperidine series (moderate S1R affinity, flexible amine geometry), enabling exploration of dual-site binding hypotheses at the S1R binding pocket [3]. For maximum screening value, procure alongside 4-benzyl-1-(2-phenoxyethyl)piperidine (6b) and N-benzyl-N-ethylpiperidin-4-amine as matched positive and negative controls, respectively, to deconvolve the contribution of each pharmacophoric module to S1R binding and functional agonism.

Polypharmacology Probe for Dual Sigma-1/CCR8 Target Engagement Studies

The 3-phenoxybenzylpiperidine core is a recognized pharmacophore for the chemokine receptor CCR8, while the N-benzyl-N-ethyl-4-aminopiperidine motif confers S1R affinity [1][2]. This compound represents one of the few commercially available screening molecules that could theoretically engage both targets simultaneously, making it a valuable tool compound for investigating the S1R–CCR8 signaling axis in neuroinflammatory conditions and autoimmune disorders [3]. Researchers should employ orthogonal assay panels (S1R radioligand binding + CCR8 β-arrestin recruitment) to quantify dual-target engagement and assess functional selectivity (bias) between G protein and β-arrestin pathways at each receptor. The structurally related but target-selective comparators (MtTMPK-IN-4 for phenotypic antimycobacterial screening; 4-benzyl-1-(2-phenoxyethyl)piperidine for S1R-selective studies) should be co-procured to control for off-target effects in cellular phenotypic assays.

Metabolic Stability Benchmarking and CYP450 Reaction Phenotyping Studies

The target compound's dual tertiary amine architecture (N1-piperidine and C4-exocyclic N-benzyl-N-ethyl) provides a well-defined substrate for comparative CYP450 reaction phenotyping studies [1]. Unlike 4-benzyl-1-(2-phenoxyethyl)piperidine, which contains only one tertiary amine, this compound allows researchers to compare the relative rates of N-debenzylation (at the C4 exocyclic nitrogen) vs. N-dealkylation at the piperidine N1 within a single molecular framework [2]. This intrinsic competition between metabolic soft spots makes the compound a useful probe for validating in silico metabolism prediction algorithms (e.g., SMARTCyp, CypReact) and for calibrating hepatocyte clearance assays in drug discovery programs targeting CNS indications where metabolic stability must be balanced against target residence time [3].

Chemical Biology Tool for Investigating Intracellular Sigma-1 Receptor Chaperone Function

Sigma-1 receptors reside primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane, where they function as ligand-operated chaperones regulating Ca²⁺ signaling, ER stress responses, and ion channel activity [1]. The target compound's elevated predicted logP (~5.2–5.8) relative to simpler 4-aminopiperidine derivatives (logP ~2.7) suggests preferential partitioning into intracellular membranes, potentially enhancing access to the S1R chaperone complex at the MAM interface [2]. For chemical biology applications, this compound should be evaluated in PC12 neurite outgrowth assays (NGF-induced differentiation) and SH-SY5Y neuroprotection models (rotenone- and NMDA-induced toxicity), using the well-characterized S1R agonist PRE-084 (Ki = 2.2 nM) as a reference standard and PB212 as an S1R antagonist control for target engagement verification [3].

Application
Selection Property
Validation Focus
Sigma-1 receptor pathway studies in neurodegeneration models
Dual S1R pharmacophore architecture
S1R binding and functional selectivity profiling
S1R-CCR8 signaling axis research
Polypharmacological scaffold
Orthogonal target engagement assays (binding + β-arrestin)
CYP450 metabolic stability benchmarking
Dual tertiary amine substrate
Hepatic clearance and N-dealkylation metabolite profiling
Intracellular S1R chaperone function studies
High predicted membrane partitioning
Neurite outgrowth and neuroprotection endpoint assays
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